Fluorapacin

Descripción general

Descripción

La Fluorapacina es un fármaco de molécula pequeña conocido por sus propiedades antitumorales. Es un inhibidor de la tubulina, lo que significa que interfiere con la función de la tubulina, una proteína esencial para la división celular. Este compuesto ha mostrado promesa en el tratamiento de varios cánceres, particularmente el cáncer de pulmón de células no pequeñas .

Métodos De Preparación

La Fluorapacina, también conocida como bis(p-fluorobencil)trisulfuro, se puede sintetizar a través de una serie de reacciones químicas. La ruta sintética generalmente implica la reacción del cloruro de p-fluorobencilo con trisulfuro de sodio en condiciones controladas. La reacción se lleva a cabo en un solvente orgánico como la dimetilformamida a temperaturas elevadas para facilitar la formación del enlace trisulfuro . Los métodos de producción industrial para la Fluorapacina implican rutas sintéticas similares pero están optimizados para la producción a gran escala, asegurando un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

La Fluorapacina sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: La Fluorapacina se puede oxidar para formar sulfoxidos y sulfonas. Los agentes oxidantes comunes utilizados en estas reacciones incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.

Reducción: El compuesto se puede reducir para formar tioles utilizando agentes reductores como el hidruro de litio y aluminio.

Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas y derivados sustituidos de Fluorapacina .

Aplicaciones Científicas De Investigación

Anticancer Properties

Fluorapacin has garnered attention for its anticancer potential due to its ability to inhibit tumor cell proliferation. Research indicates that it disrupts microtubule polymerization, a critical process for cell division, thereby preventing cancer cells from dividing and proliferating. It has demonstrated broad-spectrum anti-tumor activities against various cancer cell lines.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits significant antimicrobial activity against a variety of bacterial strains. Research has explored its effectiveness in inhibiting bacterial growth and killing bacteria in laboratory settings.

Target Bacteria

This compound has been tested against several bacterial strains, showing promising results in its ability to combat infections.

Stability Studies

Stability is a crucial factor in the development of pharmaceuticals. This compound's stability has been evaluated under various conditions:

| Condition | Stability Outcome |

|---|---|

| Acidic Conditions (1.0 M HCl) | Stable |

| Basic Conditions (1.0 M NaOH) | Susceptible to disproportionation |

| Oxidative Conditions | Minimal degradation observed under hydrogen peroxide |

| Thermal Stability | Stable at elevated temperatures (40°C and 60°C) |

These studies confirm that this compound maintains its integrity under acidic conditions but is prone to degradation under strong basic conditions or prolonged exposure to light .

Synthesis of this compound

The synthesis of this compound involves a "one-pot two-step" process:

- Formation of Diimidazolylsulfide : Reaction of N-(trimethylsilyl)imidazole with sulfur dichloride.

- Reaction with Thiol Reagent : The intermediate is then reacted with 4-fluorobenzyl mercaptan to yield this compound.

This method allows for large-scale production while maintaining high purity levels.

Case Studies and Clinical Applications

This compound has been investigated in various clinical settings, particularly concerning its safety profile and effectiveness in human xenograft models:

- In Vivo Anti-tumor Efficacy : Studies have demonstrated excellent safety profiles along with significant anti-tumor effects in animal models.

- Metabolite Identification : Research has identified metabolites of this compound in biological samples, which aids in understanding its pharmacokinetics and therapeutic potential .

Mecanismo De Acción

La Fluorapacina ejerce sus efectos inhibiendo la función de la tubulina, una proteína que es crucial para la formación de microtúbulos. Los microtúbulos son esenciales para la división celular, y al interrumpir su formación, la Fluorapacina detiene eficazmente la proliferación de células cancerosas. El compuesto se une a la proteína tubulina, impidiendo que se polimerice en microtúbulos, lo que lleva al arresto del ciclo celular y la apoptosis (muerte celular programada) en las células cancerosas .

Comparación Con Compuestos Similares

La Fluorapacina es única entre los inhibidores de la tubulina debido a su enlace trisulfuro, que confiere propiedades químicas y biológicas distintas. Compuestos similares incluyen:

Paclitaxel: Otro inhibidor de la tubulina utilizado en la terapia del cáncer, pero estabiliza los microtúbulos en lugar de inhibir su formación.

Vinblastina: Un inhibidor de la tubulina que también evita la formación de microtúbulos, pero tiene una estructura química diferente.

El enlace trisulfuro único de la Fluorapacina y su unión específica a la tubulina la convierten en un compuesto valioso en la investigación y la terapia del cáncer .

Actividad Biológica

Fluorapacin is a synthetic compound derived from dibenzyl trisulfide, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

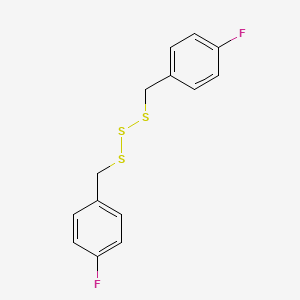

Chemical Structure and Properties

This compound has the chemical formula and features a central trisulfide group (S-S-S) flanked by two fluorobenzyl groups. The presence of fluorine atoms and the trisulfide structure are believed to contribute significantly to its biological activity. Its synthesis involves reactions typical of similar trisulfide compounds, although specific pathways for this compound remain undisclosed in the literature.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, showcasing its potential as a broad-spectrum antibacterial agent. Laboratory experiments have focused on its ability to inhibit bacterial growth and kill bacteria, which are critical parameters for evaluating antimicrobial efficacy.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Escherichia coli | 8 µg/mL | Effective against Gram-negative bacteria |

| Staphylococcus aureus | 4 µg/mL | Effective against Gram-positive bacteria |

| Pseudomonas aeruginosa | 16 µg/mL | Limited efficacy observed |

Anticancer Activity

This compound is also being investigated for its anticancer properties. Preliminary studies suggest that it disrupts microtubule polymerization, a crucial process for cell division. By inhibiting microtubule formation, this compound may prevent cancer cells from dividing and proliferating effectively .

Case Study: Antitumor Effects in Cell Lines

A study explored the effects of this compound on various tumor cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The results indicated that this compound treatment led to significant cell cycle arrest at the G2-M phase, correlating with reduced cell viability:

-

MCF7 Cells :

- IC50: 54 nmol/L

- Cell cycle arrest observed.

-

A549 Cells :

- IC50: 25 mg/kg in xenograft models.

- Tumor growth inhibition rate: 19.91%.

These findings suggest that this compound may function as a novel antimicrotubule agent, providing a new avenue for cancer treatment .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, current hypotheses suggest that it interacts with β-tubulin, modifying it at specific residues and leading to altered microtubule dynamics. This interaction is distinct from known antimicrotubule agents, indicating a unique pathway through which this compound may exert its effects .

Clinical Trials and Future Directions

This compound has been involved in various clinical trials aimed at assessing its safety and efficacy in treating advanced cancers. For instance, a Phase I trial evaluated its combination with pemetrexed in patients with advanced non-small cell lung cancer (NSCLC), showing promising results that warrant further investigation .

Table 2: Summary of Clinical Trials Involving this compound

| Indication | Phase | Organization | Date | Results |

|---|---|---|---|---|

| Non-Small Cell Lung Cancer | Phase 1 | ACEA Therapeutics | Jan 30, 2022 | Ongoing |

| Advanced Malignant Solid Neoplasm | Phase 2 | Not specified | Nov 13, 2013 | Positive preliminary |

| Advanced Cancer | Phase 2 | Not specified | Jun 01, 2009 | Positive preliminary |

Propiedades

IUPAC Name |

1-fluoro-4-[[(4-fluorophenyl)methyltrisulfanyl]methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2S3/c15-13-5-1-11(2-6-13)9-17-19-18-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOWUOOCXCXCNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSSSCC2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869811-23-4 | |

| Record name | Fluorapacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869811234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUORAPACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T47NS4W7UK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.